molecular formula C22H29NO9 B13852985 (2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

(2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13852985
M. Wt: 458.5 g/mol
InChI Key: GCESUDQAKCEBSY-PCDSJQKFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 4-Hydroxy Propranolol-d7 ?-D-Glucuronide involves multiple steps, starting from the precursor 4-Hydroxy propranololSpecific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of rac 4-Hydroxy Propranolol-d7 ?-D-Glucuronide typically involves large-scale synthesis using automated reactors and purification systems. The process is designed to ensure consistency, scalability, and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: rac 4-Hydroxy Propranolol-d7 ?-D-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

rac 4-Hydroxy Propranolol-d7 ?-D-Glucuronide is widely used in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance studies.

    Biology: Employed in metabolic studies to track the biotransformation of propranolol in biological systems.

    Medicine: Investigated for its pharmacokinetics and pharmacodynamics in drug development.

    Industry: Utilized in quality control and validation of analytical methods

Mechanism of Action

The mechanism of action of rac 4-Hydroxy Propranolol-d7 ?-D-Glucuronide involves its interaction with specific molecular targets and pathways. As a metabolite of propranolol, it exerts effects by binding to beta-adrenergic receptors, leading to the modulation of cardiovascular functions. The deuterium labeling allows for detailed study of its metabolic pathways and interactions .

Comparison with Similar Compounds

    4-Hydroxy Propranolol: The non-labeled version of the compound.

    Propranolol: The parent compound from which 4-Hydroxy Propranolol is derived.

    Other Beta-Adrenergic Receptor Antagonists: Such as atenolol and metoprolol

Uniqueness: rac 4-Hydroxy Propranolol-d7 ?-D-Glucuronide is unique due to its stable isotope labeling, which provides enhanced analytical capabilities in research. This labeling allows for precise tracking and quantification in complex biological matrices, making it a valuable tool in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C22H29NO9

Molecular Weight

458.5 g/mol

IUPAC Name

(2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H29NO9/c1-11(2)23-9-12(24)10-30-15-7-8-16(14-6-4-3-5-13(14)15)31-22-19(27)17(25)18(26)20(32-22)21(28)29/h3-8,11-12,17-20,22-27H,9-10H2,1-2H3,(H,28,29)/t12?,17-,18-,19+,20-,22+/m1/s1/i1D3,2D3,11D

InChI Key

GCESUDQAKCEBSY-PCDSJQKFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C2=CC=CC=C21)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O)O

Origin of Product

United States

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